molecular formula C8H8O2S2 B12751170 Endothall dithioanhydride CAS No. 127311-95-9

Endothall dithioanhydride

Cat. No.: B12751170
CAS No.: 127311-95-9
M. Wt: 200.3 g/mol
InChI Key: ALUWTIWXGXZDKB-MOJAZDJTSA-N
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Description

Endothall dithioanhydride is a derivative of endothall, a widely used herbicide for controlling terrestrial and aquatic weeds. This compound is known for its high toxicity and specific binding sites in biological systems . It is structurally related to endothall but contains sulfur atoms, which contribute to its unique properties and applications.

Preparation Methods

The synthesis of endothall dithioanhydride involves the reaction of endothall with sulfur-containing reagents. One common method is the reaction of endothall with thionyl chloride, followed by treatment with hydrogen sulfide to form the dithioanhydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .

Chemical Reactions Analysis

Endothall dithioanhydride undergoes various chemical reactions, including:

Scientific Research Applications

Endothall dithioanhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of endothall dithioanhydride involves interference with RNA synthesis and inhibition of protein synthesis. It affects several plant processes, including the inhibition of protein synthesis and retardation of lipid metabolism . The compound binds to specific proteins in biological systems, disrupting their normal function and leading to cellular damage.

Comparison with Similar Compounds

Endothall dithioanhydride is unique compared to other similar compounds due to its high toxicity and specific binding sites. Similar compounds include:

This compound stands out due to its sulfur-containing structure, which imparts unique chemical and biological properties.

Properties

CAS No.

127311-95-9

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

(1R,2S,6R,7S)-5-sulfanylidene-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(10-3)6(5)8(11)12-7/h3-6H,1-2H2/t3-,4+,5-,6+/m1/s1

InChI Key

ALUWTIWXGXZDKB-MOJAZDJTSA-N

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=S

Canonical SMILES

C1CC2C3C(C1O2)C(=O)SC3=S

Origin of Product

United States

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